![molecular formula C34H38Se2 B12614960 Bis[4-(4'-methyl[1,1'-biphenyl]-4-yl)butyl]diselane CAS No. 919488-50-9](/img/structure/B12614960.png)
Bis[4-(4'-methyl[1,1'-biphenyl]-4-yl)butyl]diselane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis[4-(4’-methyl[1,1’-biphenyl]-4-yl)butyl]diselane is an organoselenium compound characterized by the presence of two selenium atoms connected to biphenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis[4-(4’-methyl[1,1’-biphenyl]-4-yl)butyl]diselane typically involves the reaction of 4-(4’-methyl[1,1’-biphenyl]-4-yl)butyl bromide with sodium diselenide. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the selenium atoms. The reaction mixture is usually refluxed in a suitable solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of Bis[4-(4’-methyl[1,1’-biphenyl]-4-yl)butyl]diselane follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or column chromatography.
化学反応の分析
Types of Reactions
Bis[4-(4’-methyl[1,1’-biphenyl]-4-yl)butyl]diselane undergoes various types of chemical reactions, including:
Oxidation: The selenium atoms in the compound can be oxidized to form selenoxides or selenones.
Reduction: The compound can be reduced to form selenides.
Substitution: The biphenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Selenoxides and selenones.
Reduction: Selenides.
Substitution: Brominated or nitrated biphenyl derivatives.
科学的研究の応用
Bis[4-(4’-methyl[1,1’-biphenyl]-4-yl)butyl]diselane has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other organoselenium compounds.
Biology: Studied for its potential antioxidant properties and its role in redox biology.
Medicine: Investigated for its potential use in cancer therapy due to its ability to induce apoptosis in cancer cells.
Industry: Used in the development of advanced materials, such as conductive polymers and nanomaterials.
作用機序
The mechanism of action of Bis[4-(4’-methyl[1,1’-biphenyl]-4-yl)butyl]diselane involves its interaction with cellular redox systems. The selenium atoms in the compound can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can lead to apoptosis in cancer cells, making the compound a potential candidate for cancer therapy. The molecular targets and pathways involved include the activation of caspases and the modulation of mitochondrial membrane potential.
類似化合物との比較
Similar Compounds
- Bis[4-(4’-methyl[1,1’-biphenyl]-4-yl)butyl]selenide
- Bis[4-(4’-methyl[1,1’-biphenyl]-4-yl)butyl]sulfide
- Bis[4-(4’-methyl[1,1’-biphenyl]-4-yl)butyl]telluride
Uniqueness
Bis[4-(4’-methyl[1,1’-biphenyl]-4-yl)butyl]diselane is unique due to the presence of selenium atoms, which impart distinct redox properties compared to sulfur or tellurium analogs. The compound’s ability to undergo redox cycling and generate ROS makes it particularly interesting for applications in redox biology and cancer therapy.
特性
CAS番号 |
919488-50-9 |
|---|---|
分子式 |
C34H38Se2 |
分子量 |
604.6 g/mol |
IUPAC名 |
1-methyl-4-[4-[4-[4-[4-(4-methylphenyl)phenyl]butyldiselanyl]butyl]phenyl]benzene |
InChI |
InChI=1S/C34H38Se2/c1-27-9-17-31(18-10-27)33-21-13-29(14-22-33)7-3-5-25-35-36-26-6-4-8-30-15-23-34(24-16-30)32-19-11-28(2)12-20-32/h9-24H,3-8,25-26H2,1-2H3 |
InChIキー |
VGYPNKDURDGZIO-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2=CC=C(C=C2)CCCC[Se][Se]CCCCC3=CC=C(C=C3)C4=CC=C(C=C4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


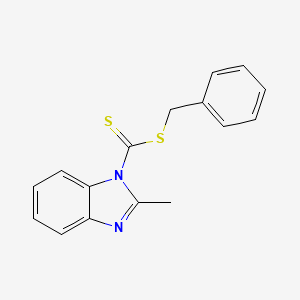

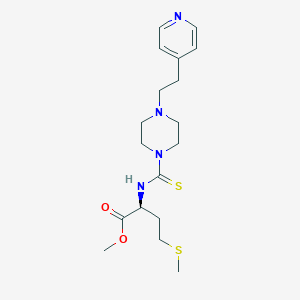
![4-{(4-Methoxyphenyl)[(propan-2-yl)oxy]methyl}phenol](/img/structure/B12614893.png)
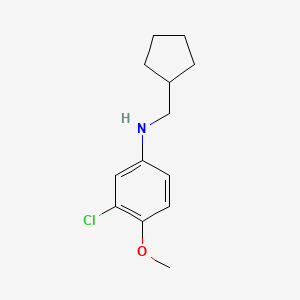


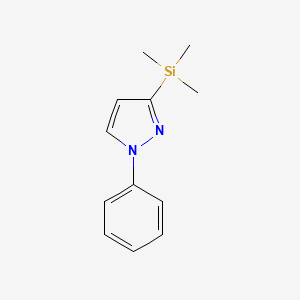

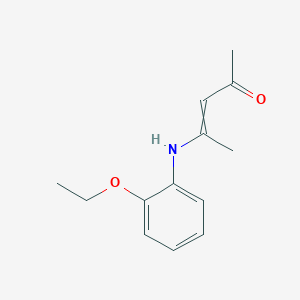
![(2S)-2-{[(5-methoxy-4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-3-yl)acetyl]amino}propyl 4-methoxybenzoate](/img/structure/B12614941.png)
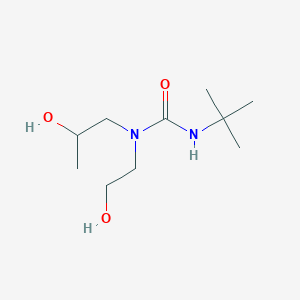
![N-(3-(isopentylamino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B12614955.png)
![3-[2-(4-Chloro-6,7-dimethoxyquinazolin-2-yl)ethenyl]benzonitrile](/img/structure/B12614958.png)
